(5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and a substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzyl alcohol with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidinones.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiazolidinones. Substitution reactions on the phenyl groups can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising candidate for further research.
Industry
In industry, this compound can be used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-value products.
Mechanism of Action
The mechanism of action of (5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target. In the context of antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
- (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Properties
IUPAC Name |
(5Z)-5-[[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S2/c18-13-5-2-6-14(19)12(13)9-22-11-4-1-3-10(7-11)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCAPMVKEYHWAJ-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=C\3/C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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